Stereochemical Purity Assessment: Enantiomeric Excess of Target Compound from Commercial Sources
Commercial suppliers specify the target compound as a racemic mixture with trans relative configuration. The compound is supplied with a minimum purity of 95% by the vendor Biosynth (via CymitQuimica) . In the absence of chiral chromatographic resolution, this racemate contains an equimolar mixture of the (2R,3S)-trans and (2S,3R)-trans enantiomers. This specification directly differentiates the product from the enantiopure (2S,3S)-cis analog (CAS not explicitly specified but listed as a distinct catalog item), which represents a different diastereomeric series with distinct three-dimensional pharmacophore geometry .
| Evidence Dimension | Stereochemical purity and configuration specification |
|---|---|
| Target Compound Data | Racemic mixture of (2R,3S)-trans and (2S,3R)-trans enantiomers; minimum 95% chemical purity |
| Comparator Or Baseline | Enantiopure (2S,3S)-cis diastereomer (distinct catalog item; purity specification not directly compared) |
| Quantified Difference | Different relative configuration (trans vs. cis); distinct diastereomeric relationship leading to non-interchangeable three-dimensional structures |
| Conditions | Vendor product specifications (Biosynth catalog, CymitQuimica product page) |
Why This Matters
Procurement of the correct diastereomer is critical for maintaining consistency in structure-activity relationship studies where stereochemistry governs target binding; ordering the cis diastereomer in place of the trans racemate introduces a confounding structural variable that can invalidate experimental data.
